N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide
CAS No.:
Cat. No.: VC15814810
Molecular Formula: C20H22FN3O3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22FN3O3 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22FN3O3/c1-23(20(26)24-10-12-27-13-11-24)18-8-2-15(3-9-18)14-22-19(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,22,25) |
| Standard InChI Key | WJVOFMUHRVTKGF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide consists of three primary components:
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4-Fluorobenzamido Group: A fluorine-substituted benzoyl moiety linked via an amide bond.
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N-Methylphenyl Core: A central aromatic ring with a methyl group and a secondary amide linkage.
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Morpholine-4-carboxamide: A six-membered morpholine ring attached through a carboxamide group.
The IUPAC name N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide reflects this arrangement. The fluorine atom at the para position of the benzamido group introduces electronegativity, potentially influencing binding interactions in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂FN₃O₃ | |
| Molecular Weight | 371.4 g/mol | |
| Canonical SMILES | CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3 | |
| PubChem CID | 121229955 |
Spectroscopic and Stereochemical Considerations
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous morpholine derivatives exhibit characteristic signals:
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¹H NMR: Peaks at δ 2.3–3.5 ppm for morpholine protons and δ 7.0–8.0 ppm for aromatic protons .
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IR: Stretching vibrations near 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F) .
The absence of chiral centers in the structure precludes stereoisomerism, simplifying synthetic and analytical workflows.
Synthetic Methodologies
Carboxylic Acid Activation Strategies
The compound’s synthesis likely involves coupling a 4-fluorobenzamido-containing intermediate with N-methylmorpholine-4-carboxamide. Recent advances in amide bond formation, such as the use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), offer efficient pathways under mild conditions . AISF activates carboxylic acids, enabling reactions with amines without racemization—a critical advantage for preserving stereochemical integrity .
Table 2: Comparative Synthesis Approaches
| Method | Reagents/Conditions | Yield | Racemization Risk | Source |
|---|---|---|---|---|
| AISF-Mediated Coupling | AISF, DIPEA, DCM, rt | High | None | |
| Sulfuric Acid Catalysis | H₂SO₄, 160–170°C, 7 h | 98.4% | Not reported |
Stepwise Assembly
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Morpholine Ring Formation: N-Methyldiethanolamine undergoes cyclization with concentrated sulfuric acid at 160–170°C, yielding N-methylmorpholine .
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Amide Coupling: The morpholine carboxamide is conjugated to 4-((4-fluorobenzamido)methyl)aniline using AISF or similar activators .
This two-step approach balances efficiency and scalability, though the exothermic nature of sulfuric acid-mediated cyclization demands careful temperature control .
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